4-(4-Azidobenzoyl)morpholine is a bifunctional reagent primarily utilized in photoaffinity labeling studies to identify and characterize protein interactions within biological systems. [] It consists of a morpholine ring linked to a benzoyl group, with an azide group attached to the benzene ring at the para position.
This compound is a valuable tool in chemical biology and biochemistry research for investigating protein-protein interactions, mapping binding sites, and identifying potential drug targets. []
4-(4-Azidobenzoyl)morpholine is a chemical compound with the molecular formula and a molecular weight of 232.24 g/mol. It is classified as an azide derivative of morpholine, a cyclic amine commonly found in various biologically active molecules and pharmaceuticals. The compound's structure features a morpholine ring substituted with a 4-azidobenzoyl group, which contributes to its potential applications in medicinal chemistry and material science .
The synthesis of 4-(4-Azidobenzoyl)morpholine typically involves several key steps:
The molecular structure of 4-(4-Azidobenzoyl)morpholine can be represented by its canonical SMILES notation: C1COCCN1C(=O)C2=CC=C(C=C2)N=[N+]=[N-]
. The InChI key for this compound is WTIWPQDKBHJGRT-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases.
The compound consists of:
4-(4-Azidobenzoyl)morpholine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-(4-Azidobenzoyl)morpholine primarily revolves around its reactivity due to the azido group:
4-(4-Azidobenzoyl)morpholine has several notable applications in scientific research:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: